3-Chloro-2-(difluoromethoxy)-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is a chemical compound with the molecular formula C6H3ClF2NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chloro, difluoromethoxy, and nitro functional groups, which impart distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:
Chlorination: The substitution of a hydrogen atom with a chlorine atom.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents like thionyl chloride for chlorination, and difluoromethyl ethers for difluoromethoxylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of each step, reducing the overall production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(difluoromethoxy)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium amide or thiourea.
Major Products
Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-Chloro-2-(difluoromethoxy)-5-aminopyridine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-(difluoromethoxy)-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(difluoromethoxy)-5-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins, while the difluoromethoxy group can enhance membrane permeability and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-(difluoromethoxy)aniline: Similar structure but with an amine group instead of a nitro group.
3-Chloro-2-(difluoromethoxy)-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a nitro group.
Uniqueness
3-Chloro-2-(difluoromethoxy)-5-nitropyridine is unique due to the combination of its functional groups, which confer distinct reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H3ClF2N2O3 |
---|---|
Molecular Weight |
224.55 g/mol |
IUPAC Name |
3-chloro-2-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H3ClF2N2O3/c7-4-1-3(11(12)13)2-10-5(4)14-6(8)9/h1-2,6H |
InChI Key |
HNKUEWHSYFDINN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)OC(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.